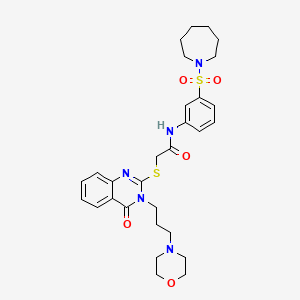
GNF-Pf-3107
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Azepane-1-sulfonyl)phenyl]-2-({3-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C29H37N5O5S2 and its molecular weight is 599.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(Azepane-1-sulfonyl)phenyl]-2-({3-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(Azepane-1-sulfonyl)phenyl]-2-({3-[3-(morpholin-4-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
气体吸附和传感
GNF-Pf-3107 的独特结构使其能够有效地吸附气体:
其他潜在应用
This compound 仍在各个领域中进行探索,包括储能、催化和环境修复。
总之,this compound 的多功能性、生物相容性和独特特性使其成为各种科学应用中宝贵的材料。 然而,进一步的研究对于充分了解其与生物系统的相互作用以及开发安全配方至关重要 . 🌟
作用机制
Target of Action
GNF-Pf-3107, also known as N-(3-(azepan-1-ylsulfonyl)phenyl)-2-((3-(3-morpholinopropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, primarily targets the human indoleamine 2,3-dioxygenase 2 (hIDO2) . hIDO2 is an enzyme involved in the metabolism of tryptophan, an essential amino acid, into kynurenine. This pathway plays a crucial role in immune regulation and response to inflammation.
Mode of Action
This compound acts as a potent inhibitor of hIDO2 . It binds to the enzyme and significantly reduces its activity, thereby affecting the tryptophan-kynurenine metabolic pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in immune response and inflammation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tryptophan-kynurenine pathway . By inhibiting hIDO2, this compound reduces the conversion of tryptophan into kynurenine. This alteration can affect various downstream effects, including immune regulation and response to inflammation.
Pharmacokinetics
It is known that the compound is orally bioavailable and can permeate the blood-brain barrier . These properties suggest that this compound has good absorption, distribution, metabolism, and excretion (ADME) characteristics, which can impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in immune response and inflammation. By inhibiting hIDO2, this compound disrupts the tryptophan-kynurenine pathway, leading to changes in immune regulation and response to inflammation . This can have various downstream effects, potentially contributing to the compound’s therapeutic efficacy.
生化分析
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds
Cellular Effects
The effects of GNF-Pf-3107 on various types of cells and cellular processes are currently being studied. Preliminary research suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound may have a certain degree of stability and may undergo degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies are also being explored.
Dosage Effects in Animal Models
Studies on the effects of different dosages of this compound in animal models are ongoing. Preliminary findings suggest that the effects of the compound may vary with dosage, with potential threshold effects observed in some studies
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently being studied. The compound is believed to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
The compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The effects of this localization on the activity or function of the compound are also being studied.
属性
IUPAC Name |
N-[3-(azepan-1-ylsulfonyl)phenyl]-2-[3-(3-morpholin-4-ylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O5S2/c35-27(30-23-9-7-10-24(21-23)41(37,38)33-14-5-1-2-6-15-33)22-40-29-31-26-12-4-3-11-25(26)28(36)34(29)16-8-13-32-17-19-39-20-18-32/h3-4,7,9-12,21H,1-2,5-6,8,13-20,22H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKDPEIDELMYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3CCCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
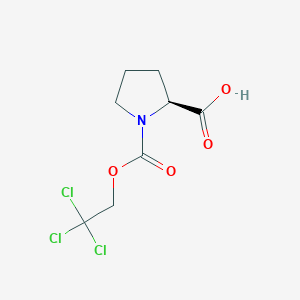
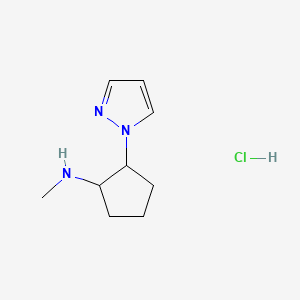
![2-(diethylamino)-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2423474.png)
![6-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2423478.png)
![N-[2-(4-chlorophenyl)ethyl]-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide](/img/structure/B2423480.png)
![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2423481.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2423482.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2423483.png)
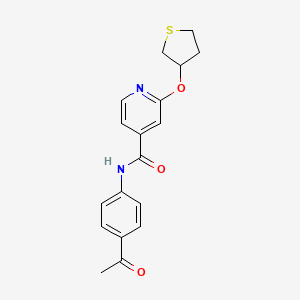
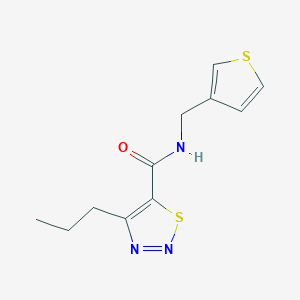
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2423490.png)
![5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2423491.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2423493.png)
![3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2423494.png)
